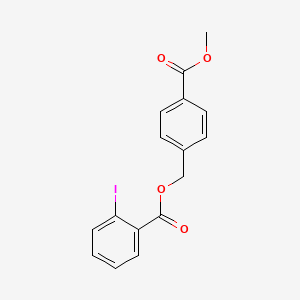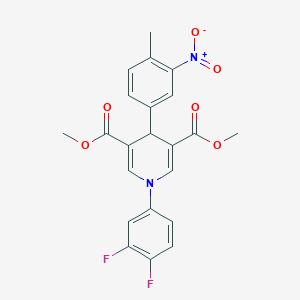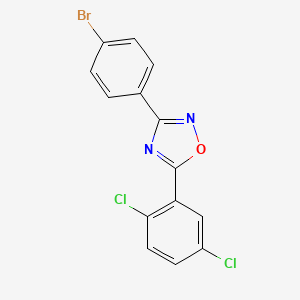![molecular formula C22H23N3O3S B3546819 4-[(dimethylamino)sulfonyl]-N-{3-[2-(2-pyridinyl)ethyl]phenyl}benzamide](/img/structure/B3546819.png)
4-[(dimethylamino)sulfonyl]-N-{3-[2-(2-pyridinyl)ethyl]phenyl}benzamide
説明
4-[(dimethylamino)sulfonyl]-N-{3-[2-(2-pyridinyl)ethyl]phenyl}benzamide is a synthetic compound that has gained significant attention in the scientific community due to its potential use as a research tool in various fields. This compound is also known as DMSB or DMSBP, and it is a member of the sulfonyl class of compounds. The chemical formula of DMSB is C20H22N4O3S, and its molecular weight is 410.48 g/mol.
作用機序
The mechanism of action of DMSB is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in cells. DMSB has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. DMSB has also been shown to inhibit the activity of heat shock protein 90 (HSP90), which is a chaperone protein that is involved in the folding and stabilization of various proteins in cells.
Biochemical and Physiological Effects:
DMSB has been shown to have various biochemical and physiological effects in cells. In cancer cells, DMSB has been shown to induce apoptosis and cell cycle arrest by regulating the expression of various genes. In neuronal cells, DMSB has been shown to bind to neurotransmitter receptors and modulate their activity. In addition, DMSB has been shown to inhibit the activity of various enzymes and proteins in cells, which can have downstream effects on cellular processes.
実験室実験の利点と制限
DMSB has several advantages as a research tool. It is a synthetic compound, which means that it can be easily synthesized in large quantities with high purity. It is also stable and can be stored for long periods without degradation. However, there are also some limitations to using DMSB in lab experiments. For example, it has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments. In addition, the mechanism of action of DMSB is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on DMSB. One direction is to further investigate its mechanism of action, particularly its interactions with enzymes and proteins in cells. Another direction is to explore its potential therapeutic applications, particularly in cancer research. Finally, there is a need for more studies on the safety and toxicity of DMSB, particularly at high concentrations. Overall, DMSB has the potential to be a valuable research tool in various fields, and further research is needed to fully understand its properties and potential applications.
科学的研究の応用
DMSB has been used as a research tool in various fields such as cancer research, neuroscience, and pharmacology. In cancer research, DMSB has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In neuroscience, DMSB has been used as a fluorescent probe to study the distribution and dynamics of neurotransmitter receptors in neuronal cells. In pharmacology, DMSB has been used as a tool to study the pharmacokinetics and pharmacodynamics of drugs.
特性
IUPAC Name |
4-(dimethylsulfamoyl)-N-[3-(2-pyridin-2-ylethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-25(2)29(27,28)21-13-10-18(11-14-21)22(26)24-20-8-5-6-17(16-20)9-12-19-7-3-4-15-23-19/h3-8,10-11,13-16H,9,12H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVUQIYFMNPJKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)CCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[4-(ethylthio)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B3546749.png)
![2-{4-[(2-chlorobenzyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B3546754.png)

![4-(4-nitrophenoxy)benzyl N-[4-(acetylamino)benzoyl]glycinate](/img/structure/B3546763.png)
![N-benzyl-2-{[5-(methoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3546769.png)
![N-({[2-chloro-5-(propionylamino)phenyl]amino}carbonothioyl)-3-iodobenzamide](/img/structure/B3546774.png)
![2-{[5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B3546791.png)

![N-{4-[(2-chlorobenzyl)oxy]phenyl}-4-fluorobenzamide](/img/structure/B3546805.png)

![3,5-dichloro-2-[(3-nitrobenzoyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B3546831.png)
![N-allyl-N-[2-(2-biphenylyloxy)ethyl]-2-propen-1-amine](/img/structure/B3546843.png)
![N-(2,6-dimethylphenyl)-2-{2-[(3-methoxyphenyl)amino]-2-oxoethoxy}benzamide](/img/structure/B3546853.png)